molecular formula C22H30ClNO2 B14694923 Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride CAS No. 24642-40-8

Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride

Cat. No.: B14694923
CAS No.: 24642-40-8
M. Wt: 375.9 g/mol
InChI Key: HMLMHKBBINOTHC-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by its unique structural features, which include a cyclohexane ring, a phenyl group, a pyrrolidinyl group, and a butynyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of cyclohexanecarboxylic acid, followed by esterification with 1-phenyl-1-methyl-4-(1-pyrrolidinyl)-2-butynol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid esters
  • Phenyl-substituted carboxylic acid esters
  • Pyrrolidinyl-substituted esters

Uniqueness

Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

24642-40-8

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

5-pyrrolidin-1-ylpent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-9-17-23)25-21(24)22(14-6-3-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H

InChI Key

HMLMHKBBINOTHC-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCN1CCCC1)OC(=O)C2(CCCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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